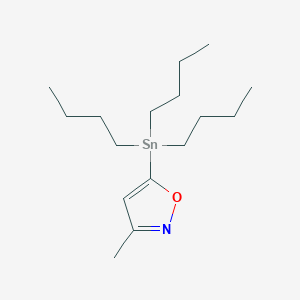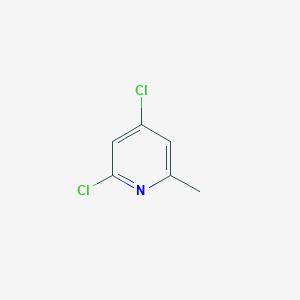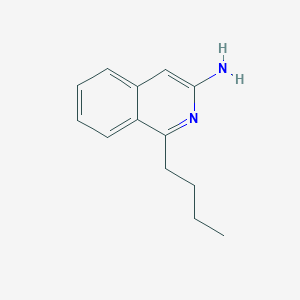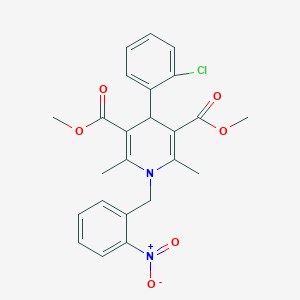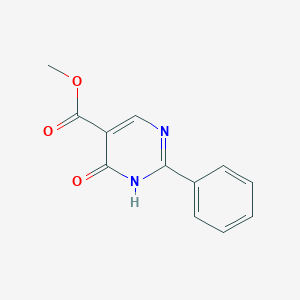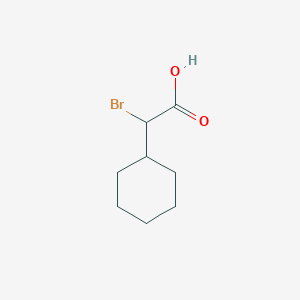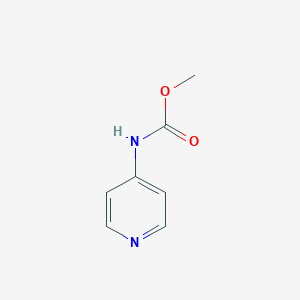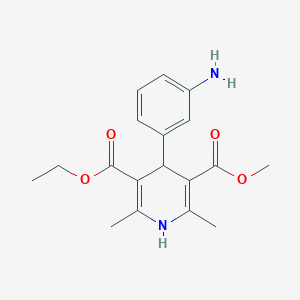![molecular formula C16H15ClO2 B184004 2-[2-(Chloromethyl)phenyl]ethyl benzoate CAS No. 168476-58-2](/img/structure/B184004.png)
2-[2-(Chloromethyl)phenyl]ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Chloromethyl)phenyl]ethyl benzoate is an organic compound with the molecular formula C16H15ClO2 It is a benzoate ester derivative, characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)phenyl]ethyl benzoate typically involves the esterification of 2-[2-(Chloromethyl)phenyl]ethanol with benzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-[2-(Chloromethyl)phenyl]ethanol + Benzoic acidH2SO42-[2-(Chloromethyl)phenyl]ethyl benzoate + H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize environmental impact and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Chloromethyl)phenyl]ethyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-[2-(Hydroxymethyl)phenyl]ethyl benzoate, 2-[2-(Aminomethyl)phenyl]ethyl benzoate, etc.
Oxidation: Formation of 2-[2-(Chloromethyl)phenyl]acetic acid or corresponding aldehydes.
Reduction: Formation of 2-[2-(Chloromethyl)phenyl]ethanol or related alcohols.
Applications De Recherche Scientifique
2-[2-(Chloromethyl)phenyl]ethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its ester functionality.
Mécanisme D'action
The mechanism of action of 2-[2-(Chloromethyl)phenyl]ethyl benzoate largely depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its ester and chloromethyl groups, forming covalent bonds or undergoing hydrolysis to release active metabolites. The molecular targets and pathways involved may include enzymes, receptors, or nucleic acids, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Chloromethyl)phenyl]ethanol: Similar structure but lacks the benzoate ester group.
2-[2-(Hydroxymethyl)phenyl]ethyl benzoate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Benzyl benzoate: Contains a benzyl group instead of a 2-[2-(Chloromethyl)phenyl]ethyl group.
Uniqueness
2-[2-(Chloromethyl)phenyl]ethyl benzoate is unique due to the presence of both a chloromethyl group and a benzoate ester group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-12-15-9-5-4-6-13(15)10-11-19-16(18)14-7-2-1-3-8-14/h1-9H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPIKNICZPOGML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
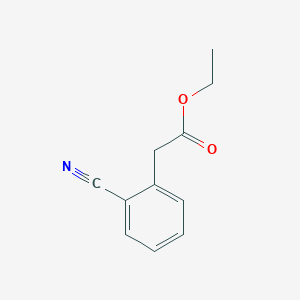
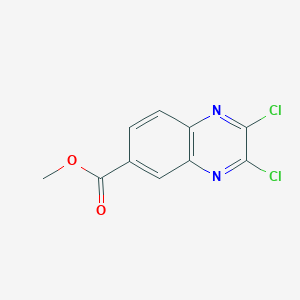

![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
